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Compound of Interest

Compound Name: 4'-Hydroxy-7-methoxyflavanone

CAS No.: 61504-06-1

Cat. No.: B600461 Get Quote

Executive Summary
This technical guide provides a comprehensive analysis of 4'-Hydroxy-7-methoxyflavanone
(also known as 7-O-methyl-liquiritigenin) and its structural derivatives. While the parent

compound Liquiritigenin (7,4'-dihydroxyflavanone) is a well-documented estrogen receptor

(ER

) agonist and anti-inflammatory agent, the 7-methoxy derivative represents a critical
optimization scaffold. The methylation at the C7 position significantly alters lipophilicity,
metabolic stability, and cellular permeability compared to the di-hydroxy parent.

This document details the synthetic pathways, structure-activity relationships (SAR), and

mechanistic validation protocols necessary for developing therapeutic agents based on this

scaffold.[1]

The Pharmacophore: Structural Logic
The 4'-Hydroxy-7-methoxyflavanone scaffold consists of a 15-carbon skeleton (C6-C3-C6)

organized into three rings: A, B, and C.
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Ring A (7-Methoxy): The 7-methoxy group (

) replaces the acidic hydroxyl found in Liquiritigenin. This modification removes a phase II
conjugation site (glucuronidation/sulfation), thereby potentially increasing the molecule's
metabolic half-life and blood-brain barrier (BBB) permeability.

Ring B (4'-Hydroxy): The 4'-hydroxyl group acts as the primary "warhead" for antioxidant

activity (radical scavenging) and hydrogen bond donation in receptor active sites (e.g., ER

, COX-2).

Ring C (Flavanone Core): The saturated C2-C3 bond confers flexibility to the molecule,

allowing the B-ring to adopt an equatorial conformation. This contrasts with flavones, where

the C2=C3 double bond forces planarity.

Isomer Distinction
Researchers must distinguish the target from its "reverse" isomer, which has a distinct

biological profile:

Target:4'-Hydroxy-7-methoxyflavanone (7-OMe on A-ring; 4'-OH on B-ring).

Reverse Isomer:7-Hydroxy-4'-methoxyflavanone (7-OH on A-ring; 4'-OMe on B-ring).

Synthetic Pathways
The synthesis of 4'-Hydroxy-7-methoxyflavanone requires precise selection of starting

materials to ensure the correct substitution pattern. The Claisen-Schmidt Condensation

followed by cyclization is the industry-standard protocol.

Retrosynthetic Analysis
Target: 4'-Hydroxy-7-methoxyflavanone[2][3][4]

Precursors: 2'-Hydroxy-4-methoxyacetophenone (provides Ring A) + 4-

Hydroxybenzaldehyde (provides Ring B).
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Figure 1: Synthetic workflow for generating the target flavanone and its oxidized flavone

derivative.

Structure-Activity Relationship (SAR) Analysis
The biological activity of this scaffold is highly sensitive to modifications at specific positions.

SAR Summary Table
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Position Modification Effect on Activity Mechanism

C7 (Ring A) (Target)
Increased

Permeability

Increases LogP;

prevents rapid

glucuronidation at C7.

(Demethylation)
Decreased

Permeability

Increases polarity;

restores phase II

metabolic liability.

(Ethoxy, etc.)[4][5] Variable Potency

Bulky groups may

cause steric hindrance

in tight binding

pockets.

C4' (Ring B) (Target) Critical for Activity

Essential H-bond

donor for ER

and ROS scavenging.

Reduced Potency

Loss of H-bond donor

capability; often

reduces antioxidant

capacity.

Increased Stability

Halogens block

metabolic oxidation

but lose H-bonding.

C2-C3 (Ring C)
Single Bond

(Flavanone)
Receptor Selectivity

Non-planar structure

favors specific

receptors (e.g., ER

).

Double Bond

(Flavone)
Increased Cytotoxicity

Planarity allows DNA

intercalation; often

higher anticancer

potency.

C5 (Ring A) Deoxy (H) Improved

Bioavailability

Lack of 5-OH prevents

chelation but
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increases flexibility.

Hydroxy (OH) Kinase Inhibition

5-OH forms H-bond

with C4=O (chelating

site), crucial for kinase

targets.

Key SAR Insights
The "5-Deoxy" Advantage: Unlike Sakuranetin (5,4'-dihydroxy-7-methoxyflavanone), the

target molecule lacks the 5-hydroxyl group. This makes the A-ring more electron-rich and

less acidic, potentially altering its interaction with transporter proteins like P-glycoprotein (P-

gp).

C-Ring Oxidation: Converting the flavanone to a flavone (introducing a C2=C3 double bond)

generally increases cytotoxicity against cancer lines (e.g., HeLa, MCF-7) by enhancing the

molecule's ability to intercalate into DNA or inhibit tubulin polymerization.

SAR Visualization
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Figure 2: Structural determinants of biological activity.

Mechanism of Action (MOA)
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The 4'-Hydroxy-7-methoxyflavanone derivatives primarily exert anticancer and anti-

inflammatory effects through the NF-

B pathway and Apoptosis induction.

Signaling Pathway[7]
Cytosolic Entry: The lipophilic 7-OMe group facilitates entry.

NF-

B Inhibition: The compound blocks the phosphorylation of IKK, preventing the degradation of
I

B

. This keeps the NF-

B complex sequestered in the cytoplasm, preventing the transcription of pro-inflammatory
cytokines (TNF-

, IL-6).

Apoptosis (Mitochondrial Pathway): In cancer cells, the compound induces Bax expression

and downregulates Bcl-2, leading to Cytochrome C release and Caspase-3 activation.
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Intracellular Signaling
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Figure 3: Dual mechanism of action: NF-

B suppression and mitochondrial apoptosis induction.

Experimental Protocols
Synthesis Protocol: 4'-Hydroxy-7-methoxyflavanone
Objective: Synthesize the target flavanone via Claisen-Schmidt condensation.[6]

Reagents:
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2'-Hydroxy-4-methoxyacetophenone (10 mmol)

4-Hydroxybenzaldehyde (10 mmol)

Ethanol (50 mL)

KOH (40% aqueous solution, 10 mL)

Sodium Acetate (NaOAc)[7]

Step-by-Step Procedure:

Chalcone Formation: Dissolve acetophenone and benzaldehyde in Ethanol. Add KOH

dropwise at 0°C. Stir at room temperature for 24-48 hours.

Workup: Pour the reaction mixture into ice water and acidify with dilute HCl (pH ~3-4). The

yellow precipitate (Chalcone) is filtered and recrystallized from ethanol.

Cyclization: Dissolve the chalcone (1.0 g) in Ethanol (20 mL). Add NaOAc (2.0 g) and reflux

for 4-6 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

Purification: Evaporate solvent. Recrystallize the residue from methanol to obtain the

flavanone (pale yellow crystals).

Validation:

1H-NMR (DMSO-d6): Look for the characteristic ABX system of the C-ring protons:

~5.4 (dd, H-2), ~3.0 (dd, H-3ax), ~2.7 (dd, H-3eq).

Absence of Vinyl Protons: Ensure no chalcone doublet (

7.5-8.0, J=16Hz) remains.

Biological Assay: Cytotoxicity (MTT)
Objective: Determine IC50 against cancer cell lines (e.g., MCF-7, HeLa).

Seeding: Plate cells (
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cells/well) in 96-well plates. Incubate 24h.

Treatment: Add compound (dissolved in DMSO) at serial dilutions (0.1 - 100

M). Maintain DMSO < 0.1%.

Incubation: Incubate for 48h at 37°C, 5% CO2.

Development: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in

DMSO.

Readout: Measure absorbance at 570 nm. Calculate IC50 using non-linear regression.

References
Synthesis and Anticancer Activity of Methoxyflavanones: AIP Publishing. (2017). Synthesis of

7-hydroxy-4'-methoxyflavanone and 7-hydroxy-4'-methoxyflavone as a candidate anticancer.

Liquiritigenin Pharmacology: Taylor & Francis. Liquiritigenin – Knowledge and References.

Flavanone SAR Studies: MDPI Molecules. (2021). Structural and Spectral Investigation of a

Series of Flavanone Derivatives.

Anticancer Mechanisms: NIH PubMed. (2022). Anticancer mechanism of 7-α-

hydroxyfrullanolide (Structural analog comparison).

General Flavonoid Metabolism: NIH PMC. Oxidation of methoxyflavones by human

cytochromes P450.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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